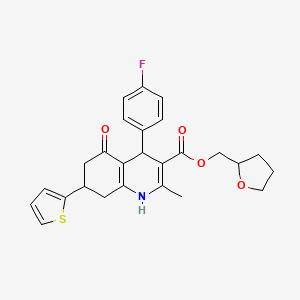

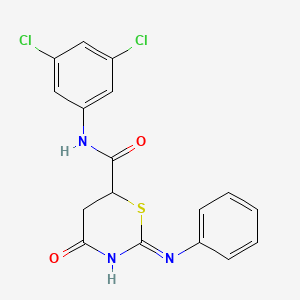

(2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves the following steps:

Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Phenyl and Dichlorophenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.

Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an amine or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2Z)-N-(3,5-Dichlorphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende verändern.

Reduktion: Dies kann verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.

Substitution: Dies beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation eine Verbindung mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion zu einem stärker gesättigten Molekül führen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann (2Z)-N-(3,5-Dichlorphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-carboxamid als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.

Biologie

In der Biologie kann diese Verbindung biologische Aktivität wie antimikrobielle oder krebshemmende Eigenschaften aufweisen. Forscher können ihre Auswirkungen auf verschiedene biologische Systeme untersuchen, um ihre potenziellen therapeutischen Anwendungen zu verstehen.

Medizin

In der Medizin könnte (2Z)-N-(3,5-Dichlorphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-carboxamid auf sein Potenzial als Arzneimittelkandidat untersucht werden. Seine Wechselwirkungen mit biologischen Zielstrukturen können untersucht werden, um neue Behandlungen für verschiedene Krankheiten zu entwickeln.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Verbindungen verwendet werden. Ihre chemischen Eigenschaften können genutzt werden, um Produkte mit bestimmten Eigenschaften zu erzeugen.

Wirkmechanismus

Der Wirkmechanismus von (2Z)-N-(3,5-Dichlorphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-carboxamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dazu könnten gehören:

Enzymhemmung: Die Verbindung könnte bestimmte Enzyme hemmen und so biochemische Pfade beeinflussen.

Rezeptorbindung: Sie könnte an Rezeptoren auf Zelloberflächen binden und so zelluläre Reaktionen modulieren.

DNA-Wechselwirkung: Die Verbindung könnte mit DNA interagieren und so die Genexpression und zelluläre Funktionen beeinflussen.

Wirkmechanismus

The mechanism of action of (2Z)-N-(3,5-dichlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound might inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.

DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular functions.

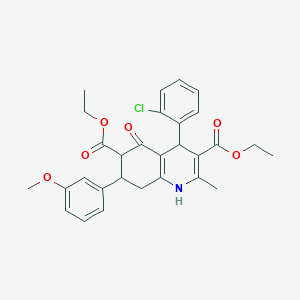

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(2Z)-N-(3,5-Dichlorphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-carboxamid: Diese Verbindung selbst.

Andere Thiazinanderivate: Verbindungen mit ähnlichen Thiazinanringstrukturen, aber unterschiedlichen Substituenten.

Phenyl- und Dichlorphenylderivate: Verbindungen mit ähnlichen Phenyl- und Dichlorphenylgruppen, aber unterschiedlichen Kernstrukturen.

Einzigartigkeit

Die Einzigartigkeit von (2Z)-N-(3,5-Dichlorphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringstruktur. Diese Kombination kann zu einzigartigen chemischen und biologischen Eigenschaften führen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C17H13Cl2N3O2S |

|---|---|

Molekulargewicht |

394.3 g/mol |

IUPAC-Name |

N-(3,5-dichlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |

InChI |

InChI=1S/C17H13Cl2N3O2S/c18-10-6-11(19)8-13(7-10)20-16(24)14-9-15(23)22-17(25-14)21-12-4-2-1-3-5-12/h1-8,14H,9H2,(H,20,24)(H,21,22,23) |

InChI-Schlüssel |

FTEJKJUZJUHKHX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(SC(=NC2=CC=CC=C2)NC1=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-butyl-N-(3-methylbutyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11630917.png)

![2-(butylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630925.png)

![Prop-2-en-1-yl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630933.png)

![(6Z)-5-imino-6-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630936.png)

![(5Z)-1-acetyl-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11630943.png)

![1-(2-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11630950.png)

![methyl 4-{5-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11630955.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B11630978.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631002.png)

![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631009.png)

![propan-2-yl 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11631010.png)

![7-[(2,4-dichlorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B11631013.png)